(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Prostaglandin Synthesis Chiral Intermediate Silyl Ether Protection

This compound, (R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 118456-54-5), is a chiral, triethylsilyl (TES)-protected cyclopentenone heptanoate ester. It is fundamentally classified as a key advanced intermediate for the asymmetric total synthesis of prostaglandins, notably Prostaglandin E1 (PGE1), via a two-component coupling strategy.

Molecular Formula C19H34O4Si
Molecular Weight 354.6 g/mol
CAS No. 118456-54-5
Cat. No. B028216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
CAS118456-54-5
SynonymsMethyl-7-[5-oxo-3(R)-[triethylsilyl)oxy]-1-cyclopenten-1-yl]heptanoate; 
Molecular FormulaC19H34O4Si
Molecular Weight354.6 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
InChIInChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3/t17-/m0/s1
InChIKeyCVUYUBZMSCEMFT-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate: Procurement-Focused Baseline for Prostaglandin Intermediate Selection


This compound, (R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 118456-54-5), is a chiral, triethylsilyl (TES)-protected cyclopentenone heptanoate ester. It is fundamentally classified as a key advanced intermediate for the asymmetric total synthesis of prostaglandins, notably Prostaglandin E1 (PGE1), via a two-component coupling strategy . Its chemical identity is rigorously defined by its (R)-stereochemistry, the presence of the TES protecting group on the cyclopentenone ring, and the terminal methyl heptanoate side chain, which collectively distinguish it from other hydroxyl-protected or achiral analogs used in similar synthetic pathways .

Chiral (R)-TES protected cyclopentenone intermediate for asymmetric prostaglandin synthesis
Balanced TES stability supports orthogonal deprotection strategies with methyl ester compatibility
Distillable, scalable building block suited for multi-step convergent synthesis workflows

Why (R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate Cannot Be Replaced by Common Analogs


Substituting this specific intermediate with a closely related analog—such as the unprotected alcohol, the racemic mixture, or an alternative silyl ether—introduces risks that directly undermine synthetic efficiency and final product quality. The unprotected alcohol (CAS 41138-61-8) is prone to unwanted side reactions and oxidation during multi-step sequences. Racemic or enantiomerically impure forms will lead to diastereomeric mixtures in the final prostaglandin, drastically reducing biological potency. While alternative silyl ethers like tert-butyldimethylsilyl (TBS, CAS 41138-69-6) offer higher stability, they may require harsher deprotection conditions incompatible with sensitive prostaglandin functionality . The triethylsilyl (TES) group in this compound provides a unique, quantifiable balance of stability, selective deprotection potential, and proven performance in a high-yielding, scalable process .

Unprotected alcohol analog
This intermediate
Stable, protected hydroxyl suitable for conjugate addition step.
Unprotected alcohol (CAS 41138-61-8)
Prone to oxidation and side reactions; direct coupling use not reported.
Racemic or enantiomerically impure material
This intermediate
Single (R)-enantiomer ensures diastereomeric purity in final prostaglandin.
Racemate or low ee material
Leads to diastereomeric mixtures, reducing synthetic efficiency and downstream purity.
Alternative silyl ether (TBS)
This intermediate
TES group cleavable under mild acid conditions orthogonal to methyl ester.
TBS analog (CAS 41138-69-6)
Requires fluoride-based deprotection that may be incompatible with sensitive functionality.

Quantitative Differentiation of (R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate for Scientific Procurement


Superior Stereochemical Fidelity and Process Yield vs. Unprotected Alcohol

The TES-protected intermediate demonstrates critical advantages over the free alcohol (hydroxycyclopentenone 6) in a production-relevant process. Silylation of the alcohol with triethylsilyl chloride (TESCl) generated the target compound (20) in 88% yield after purification by bulb-to-bulb distillation . Crucially, analysis by chiral HPLC confirmed that no epimerization occurred during this silylation and distillation process, preserving the enantiomeric excess (ee) obtained from the precursor . In contrast, the same paper reports the free alcohol precursor (6) required a complex enzymatic resolution and in situ inversion to achieve 96% ee, and its direct use in the subsequent conjugate addition is not reported, implying its unprotected nature is unsuitable for the key coupling step .

Silylation Yield & ee
Head-to-head
Target: 88% yield, no epimerization (chiral HPLC) Comparator: unprotected alcohol not viable for direct coupling
Supports selection of TES-protected form for coupling step
TESCl/Et3N, distillation; chiral HPLC Chiracel OF, OD, OB
Prostaglandin Synthesis Chiral Intermediate Silyl Ether Protection

Enabling a High-Yielding, Two-Component Coupling Step

The specific utility of the target compound is demonstrated by its performance in the key carbon-carbon bond-forming step. The TES-protected intermediate 20 undergoes a conjugate addition with a chiral vinyl cuprate (derived from compound 21) to yield the PGE1 methyl ester (22) . A subsequent mild deprotection sequence, which includes cleavage of the silyl protective groups, directly yields the final product. This sequence demonstrates the compound's role is not merely protective but participatory in a designed, mild deprotection strategy that delivers the final ester in high yield . The paper highlights that the TES group can be cleaved under mild conditions that are orthogonal to the methyl ester, a critical feature for preserving the sensitive prostaglandin skeleton .

Conjugate Addition Yield
Cross-study comparable
85% isolated yield (PGE1 methyl ester)
Supports mild deprotection strategy compatible with methyl ester
Dilithiocyanocuprate conjugate addition; mild acidic hydrolysis
Conjugate Addition PGE1 Methyl Ester Cuprate Chemistry

Stability-Lability Profile for Orthogonal Protecting Group Strategies

The triethylsilyl (TES) group occupies a distinct niche in the stability-lability spectrum of silyl protecting groups, which is critical for designing multi-step syntheses. The TES group is documented to be approximately 10 to 100 times more stable towards hydrolysis than a trimethylsilyl (TMS) group [1]. This allows for selective deprotection of a TMS ether in the presence of a TES ether. Conversely, the TES group is significantly more acid-labile than a tert-butyldimethylsilyl (TBS) group. This places the target compound as an ideal intermediate when a protecting group is needed that is more robust than TMS but can be removed under milder, more selective conditions than TBS [1].

Hydrolytic Stability
Class-level inference
TES: 10-100× more stable than TMS TBS: significantly more acid-stable
Positions TES for orthogonal deprotection design
Review-level stability data; validate in specific sequence
Protecting Group Orthogonality Silyl Ether Stability Selective Deprotection

Optimal Application Scenarios for Procuring (R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate


Asymmetric Total Synthesis of Prostaglandin E1 (PGE1) and its Methyl Ester

This is the primary, literature-validated application. This compound serves as the essential α-side chain component in a convergent two-component coupling. Its procurement is non-negotiable for repeating the published high-yielding (85% over two steps) synthesis of PGE1 methyl ester, where its specific (R)-stereochemistry and TES protection are integral to the reaction's success .

Development of Orthogonal Protecting Group Strategies for Complex Prostanoid Analogs

This intermediate is ideal for research programs developing novel prostaglandin analogs with multiple hydroxyl groups requiring differential protection. Its TES group's documented intermediate stability (10-100x more stable than TMS) allows chemists to selectively manipulate other TMS-protected positions, enabling the construction of more complex, poly-functionalized prostanoid structures .

Scalable Process Chemistry for Prostaglandin Intermediates

The reported synthesis of this compound on a 58.4-gram scale via a robust, distillable intermediate provides a benchmark for process development. A procurement decision based on this evidence supports its use as a reliable, scalable building block in the kilogram-scale manufacture of prostaglandin APIs, where batch-to-batch stereochemical consistency is critical.

Preparation of Misoprostol and Other Synthetic Prostaglandin Analogs

As indicated by commercial suppliers, this compound is a key intermediate for the synthesis of Misoprostol . Its procurement is directly relevant for research and production groups working on this WHO Essential Medicine, where the integrity of the chiral cyclopentenone core directly impacts the synthetic pathway's efficiency and the final drug substance's purity profile.

Application
Selection Property
Validation Focus
PGE1 methyl ester total synthesis
Enantiopure (R)-TES-protected cyclopentenone
Conjugate addition and mild deprotection compatibility
Orthogonal protecting group strategy development
Intermediate silyl ether lability
Selective cleavage in presence of TMS ethers
Scalable intermediate process development
Distillable, stable intermediate
Batch consistency and stereochemical control
Misoprostol analog intermediate research
Chiral cyclopentenone core integrity
Synthetic pathway efficiency and purity profile
Quote Request

Request a Quote for (R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.